molecular formula C14H11FO2 B1656074 4-Biphenylacetic acid, 2'-fluoro- CAS No. 5001-99-0

4-Biphenylacetic acid, 2'-fluoro-

Cat. No.: B1656074
CAS No.: 5001-99-0
M. Wt: 230.23 g/mol
InChI Key: HSOKOZJRZALFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Biphenylacetic acid, 2’-fluoro-: is an organic compound with the molecular formula C14H11FO2 It is a derivative of biphenylacetic acid where a fluorine atom is substituted at the 2’ position of the biphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Biphenylacetic acid, 2’-fluoro- typically involves several steps:

    Chloromethylation of Biphenyl: Biphenyl undergoes a chloromethylation reaction to produce 4-phenyl benzyl chloride.

    Reaction with Sodium Cyanide: 4-phenyl benzyl chloride reacts with sodium cyanide to form 4-biphenyl acetonitrile.

    Hydrolysis: The 4-biphenyl acetonitrile is hydrolyzed to yield 4-biphenylacetic acid.

Industrial Production Methods: Industrial production methods for 4-Biphenylacetic acid, 2’-fluoro- follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of reagents to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions: 4-Biphenylacetic acid, 2’-fluoro- undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the fluorinated position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

Scientific Research Applications

Chemistry: 4-Biphenylacetic acid, 2’-fluoro- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine:

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials for electronic applications .

Mechanism of Action

The mechanism of action of 4-Biphenylacetic acid, 2’-fluoro- involves its interaction with specific molecular targets. In the context of its potential use as an NSAID, it likely inhibits cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This inhibition helps in alleviating inflammation and pain .

Comparison with Similar Compounds

    4-Biphenylacetic acid: The parent compound without the fluorine substitution.

    2-Fluoro-4-biphenylacetic acid: Another fluorinated derivative with the fluorine atom at a different position.

    4-Phenylbutyric acid: A structurally similar compound with a butyric acid moiety instead of an acetic acid moiety.

Uniqueness: 4-Biphenylacetic acid, 2’-fluoro- is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its non-fluorinated and differently fluorinated counterparts .

Properties

IUPAC Name

2-[4-(2-fluorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-4-2-1-3-12(13)11-7-5-10(6-8-11)9-14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOKOZJRZALFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198187
Record name 4-Biphenylacetic acid, 2'-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5001-99-0
Record name 4-Biphenylacetic acid, 2'-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Biphenylacetic acid, 2'-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

26.5 g (0.11 mol) of methyl (2′-fluoro[1,1′-biphenyl]4-yl)acetate are introduced into 50 ml of ethanol and, at room temperature, a solution of 12.8 g (0.19 mol) of potassium hydroxide pellets in 25 ml of water is added. The mixture is then heated under reflux for 4 h. After cooling, the crude mixture is concentrated in vacuo, and the residue is dissolved in 100 ml of water and acidified with concentrated hydrochloric acid. The precipitate is filtered off and washed several times with water, and the solid is dried. Example VI is obtained in the form of white crystals.
Name
methyl (2′-fluoro[1,1′-biphenyl]4-yl)acetate
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

26.5 g (0.11 mol) of methyl (2′-fluoro[1,1′-biphenyl]-4-yl)acetate are initially charged in 50 ml of ethanol and, at room temperature, admixed with a solution of 12.8 g (0.19 mol) of potassium hydroxide pellets in 25 ml of water. The mixture is then heated under reflux for 4 h. After cooling, the crude mixture is concentrated under reduced pressure, and the residue is dissolved in 100 ml of water and acidified using conc. hydrochloric acid. The precipitate is filtered off and washed repeatedly with water, and the solid is dried. This gives Example VI in the form of white crystals.
Name
methyl (2′-fluoro[1,1′-biphenyl]-4-yl)acetate
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Biphenylacetic acid, 2'-fluoro-
Reactant of Route 2
Reactant of Route 2
4-Biphenylacetic acid, 2'-fluoro-
Reactant of Route 3
Reactant of Route 3
4-Biphenylacetic acid, 2'-fluoro-
Reactant of Route 4
Reactant of Route 4
4-Biphenylacetic acid, 2'-fluoro-
Reactant of Route 5
Reactant of Route 5
4-Biphenylacetic acid, 2'-fluoro-
Reactant of Route 6
Reactant of Route 6
4-Biphenylacetic acid, 2'-fluoro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.